ATWLPPR Peptide TFA vs. A7R (Free Base): Comparable NRP‑1 Binding Affinity in Cell‑Free Assays
The TFA salt form of ATWLPPR (A7R) retains the NRP‑1 binding characteristics of the free base peptide. In a cell‑free binding assay using recombinant NRP‑1 chimeric protein, ATWLPPR exhibited an IC50 of 19 μM for displacing VEGF165 binding [1]. This value is identical to that reported for A7R (non‑TFA) in the same study, confirming that the TFA counterion does not alter binding affinity . The compound selectively inhibited VEGF165 binding to NRP‑1 without affecting VEGFR‑2 (KDR), VEGFR‑1 (Flt‑1), or heparin [2].
| Evidence Dimension | IC50 for inhibition of VEGF165 binding to NRP‑1 |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | A7R (free base) IC50 = 19 μM |
| Quantified Difference | 0 (identical) |
| Conditions | Cell‑free binding assay with recombinant NRP‑1 chimeric protein |
Why This Matters
This equivalence ensures that procurement of the TFA salt does not compromise the well‑characterized binding potency of A7R, enabling consistent experimental reproducibility across studies.
- [1] Tirand L, Frochot C, Vanderesse R, Thomas N, Trinquet E, Pinel S, Viriot ML, Guillemin F, Barberi‑Heyob M. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells. J Control Release. 2006;111(1-2):153-164. View Source
- [2] Starzec A, Vassy R, Martin A, Lecouvey M, Di Benedetto M, Crépin M, Perret GY. Antiangiogenic and antitumor activities of peptide inhibiting the vascular endothelial growth factor binding to neuropilin-1. Life Sci. 2006;79(25):2370-2381. View Source
